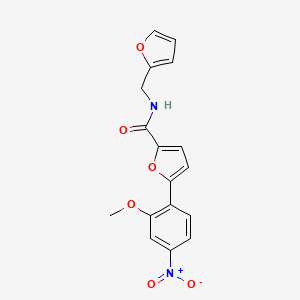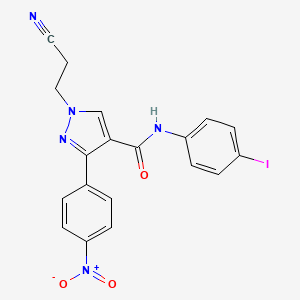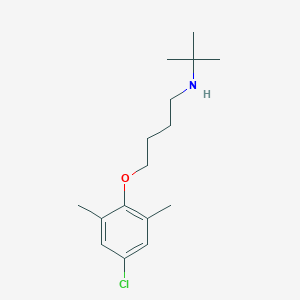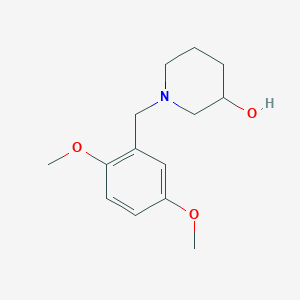![molecular formula C29H29N5O2 B5009961 4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)
4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), commonly known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of DMAPP is not fully understood. However, studies have suggested that DMAPP may exert its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a role in inflammation and cancer. DMAPP has been shown to inhibit the activity of these enzymes, which may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
DMAPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. DMAPP has also been shown to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that DMAPP can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
DMAPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. DMAPP can also form stable complexes with metal ions, which can be used to synthesize novel materials. However, DMAPP has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. DMAPP can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of DMAPP. One direction is to further investigate its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as a plant growth regulator and its effects on crop yield. Additionally, further studies are needed to explore the potential use of DMAPP in material science and the synthesis of novel materials.
Synthesis Methods
DMAPP can be synthesized through various methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a catalyst such as zinc chloride. DMAPP can also be synthesized through the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a solvent such as ethanol.
Scientific Research Applications
DMAPP has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMAPP has been studied for its potential anticancer properties. DMAPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, DMAPP has been studied for its potential use as a plant growth regulator. DMAPP has been shown to promote plant growth and increase crop yield. In material science, DMAPP has been studied for its potential use in the synthesis of novel materials. DMAPP has been shown to form stable complexes with metal ions, which can be used to synthesize metal-organic frameworks.
properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O2/c1-19-25(28(35)33(30-19)23-11-7-5-8-12-23)27(21-15-17-22(18-16-21)32(3)4)26-20(2)31-34(29(26)36)24-13-9-6-10-14-24/h5-18,27,30-31H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZVEMLCOSXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)

![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)



![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)

![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)